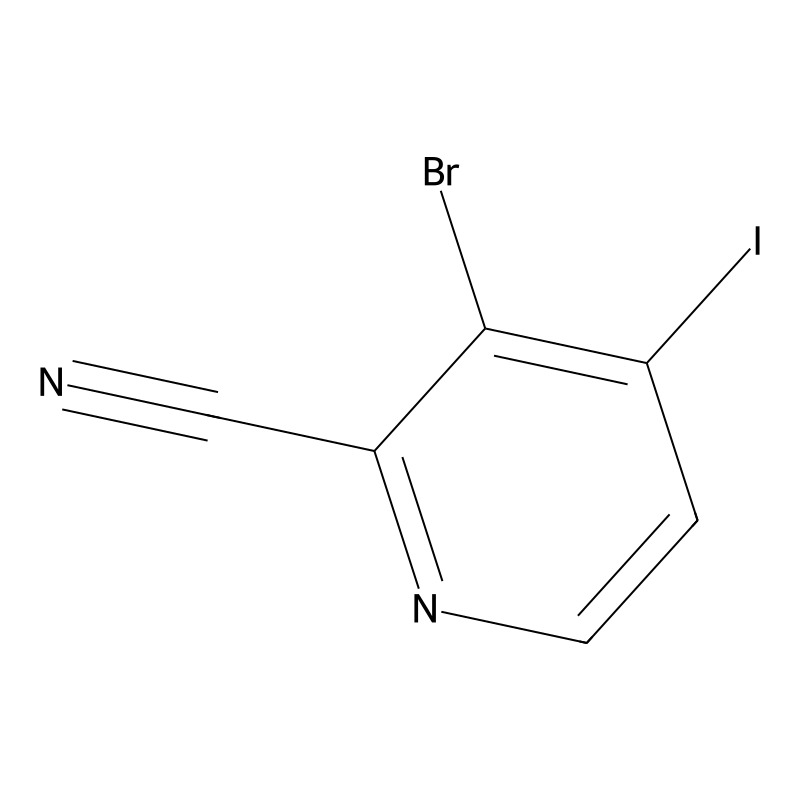3-bromo-4-iodopyridine-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-4-iodopyridine-2-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with bromine and iodine atoms, as well as a cyano group. The molecular formula of this compound is C₆H₂BrI₁N₁, and it features a unique arrangement that imparts distinctive chemical properties. The presence of both halogen atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
- Substitution Reactions: The bromine or iodine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
- Coupling Reactions: It is capable of participating in cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions, which are essential for constructing carbon-carbon bonds.
- Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Several synthesis methods for 3-bromo-4-iodopyridine-2-carbonitrile have been reported:
- Halogenation: The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution reactions on suitable pyridine precursors.
- Sandmeyer Reaction: This method involves treating 3-cyanopyridine with iodine and a copper catalyst to introduce the iodine atom at the desired position.
- Bromination followed by Iodination: Starting from 4-amino-2-cyanopyridine, bromination can be performed first, followed by iodination to yield the final product .
3-Bromo-4-iodopyridine-2-carbonitrile serves several applications in various fields:
- Pharmaceuticals: It acts as an important building block in the synthesis of pharmaceuticals due to its ability to form diverse derivatives.
- Material Science: The compound can also be utilized in the development of advanced materials owing to its unique electronic properties.
- Organic Synthesis: It is employed in various organic synthesis pathways, particularly in creating complex heterocyclic compounds .
Several compounds share structural similarities with 3-bromo-4-iodopyridine-2-carbonitrile. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Iodopyridine | Iodine at the second position | Less reactive due to the position of iodine |
| 3-Iodopyridine | Iodine at the third position | Similar reactivity but differs in substitution patterns |
| 4-Bromopyridine | Bromine at the fourth position | Lacks the cyano group, affecting its reactivity |
| 4-Iodopyridine | Iodine at the fourth position | Similar structure but different halogen positioning |
Uniqueness: The combination of both bromine and iodine atoms along with a cyano group in 3-bromo-4-iodopyridine-2-carbonitrile provides distinct reactivity patterns not found in other similar compounds. This unique configuration enhances its utility in synthetic applications and potential biological activities.







